1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde
Overview
Description
1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a prop-2-en-1-yl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde typically involves the alkylation of indole derivatives. One common method is the N-alkylation of indole-5-carboxaldehyde with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is often carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid.
Reduction: 1-(Prop-2-en-1-yl)-1H-indole-5-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reagents used.
Scientific Research Applications
1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is not well-documented. indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid: Oxidized form of the compound.
1-(Prop-2-en-1-yl)-1H-indole-5-methanol: Reduced form of the compound.
Uniqueness: 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl group on the indole ring
Properties
IUPAC Name |
1-prop-2-enylindole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-5,7-9H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZIGXHEKWNAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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